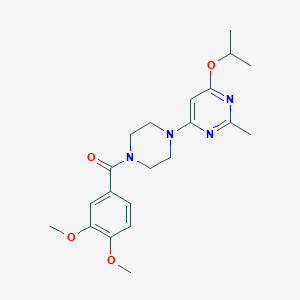

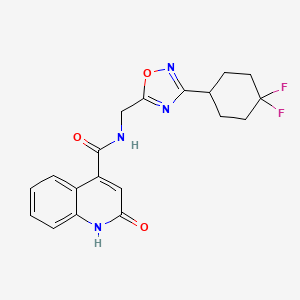

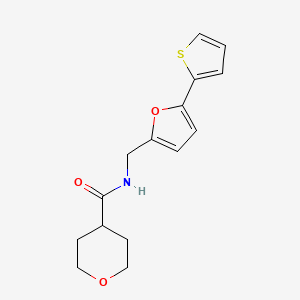

![molecular formula C17H16BrN5O B2412144 5-Bromo-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N,2-dimethylbenzamide CAS No. 2380081-92-3](/img/structure/B2412144.png)

5-Bromo-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N,2-dimethylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Bromo-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N,2-dimethylbenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Aplicaciones Científicas De Investigación

Antitumor Activity

The compound’s antitumor potential has drawn significant interest. Researchers have synthesized both R- and S-isomers of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide and studied their stereostructures. Single crystals of these compounds were obtained for X-ray analysis, confirming their absolute configurations (ACs) using techniques like electronic circular dichroism (ECD) and quantum chemical calculations. Notably, compounds 10a and 10b exhibited inhibition of PI3Kα kinase activity, with IC50 values of 1.08 μM and 2.69 μM, respectively .

Phosphatidylinositol 4-Kinase (PI4K) Inhibition

Pyridine-3-sulfonamide derivatives, including our compound of interest, have been explored as PI4K inhibitors. These enzymes play crucial roles in cellular signaling pathways, making them attractive targets for drug development .

Phosphoinositide 3-Kinase (PI3K) Inhibition

In addition to PI4K, sulfonamides like 5-Bromo-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N,2-dimethylbenzamide have been investigated as PI3K inhibitors. PI3Ks are involved in cell growth, survival, and metabolism, making them relevant in cancer and other diseases .

Organocatalysis

Sulfonamide compounds, due to their ability to form weak hydrogen bonds and increased acidity compared to amides, have potential in organocatalysis. Their stereoselective properties make them interesting candidates for catalytic reactions .

Biological Activities Beyond Antitumor Effects

Sulfonamides, including our compound, exhibit diverse biological activities. These include antibacterial, antiviral, antidiabetic, diuretic, and antithyroid effects. Researchers continue to explore novel applications for this class of compounds .

Mass Spectral Analysis

For structural insights, mass spectral analysis is essential. It confirms the molecular weight of synthesized compounds and provides valuable information about potential fragmentation patterns .

Propiedades

IUPAC Name |

5-bromo-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N,2-dimethylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrN5O/c1-11-3-4-12(18)7-14(11)17(24)22(2)13-9-23(10-13)16-15(8-19)20-5-6-21-16/h3-7,13H,9-10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEDZNTTZZLDWML-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Br)C(=O)N(C)C2CN(C2)C3=NC=CN=C3C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrN5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N,2-dimethylbenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

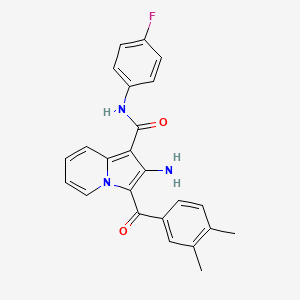

![2-[(3-Pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2412062.png)

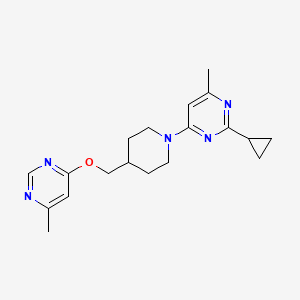

![[(3,5-Dimethoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2412073.png)

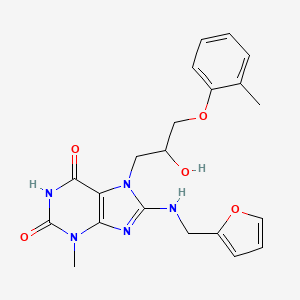

![Tert-butyl 3-[(5-bromopyrimidin-2-yl)oxymethyl]piperidine-1-carboxylate](/img/structure/B2412075.png)

![N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2412079.png)